Superior Synthetic Yield in Direct Comparison to Alternative Silyl-Protected Strategy
5-Bromo-2,4-di-tert-butoxypyrimidine enables Suzuki-Miyaura coupling with arylboronic acids in high yields (58-89%) and quantitative dealkylation to 5-aryluracils [1]. In contrast, the alternative 5-bromo-2,4-ditrimethylsilyloxypyrimidine failed to couple with arylboronic acids under identical conditions and attempts to prepare the corresponding boronic acid derivative resulted in unwanted silyl group migration [2].
| Evidence Dimension | Suzuki Coupling Yield |
|---|---|
| Target Compound Data | 58-89% yield for 5-(bromoaryl)-2,4-di-tert-butoxypyrimidines |
| Comparator Or Baseline | 5-bromo-2,4-ditrimethylsilyloxypyrimidine: 0% yield (failed coupling) |
| Quantified Difference | Successful coupling vs. complete failure |
| Conditions | Suzuki Pd(0)-catalyzed coupling with arylboronic acids in weakly alkaline medium |
Why This Matters
This direct evidence of functional success versus a structurally analogous protecting group strategy validates the procurement of this specific tert-butoxy-protected intermediate for any laboratory aiming to synthesize 5-substituted uracils via cross-coupling.
- [1] Peters, D.; Hörnfeldt, A.-B.; Gronowitz, S. Synthesis of various 5-substituted uracils. Journal of Heterocyclic Chemistry 1990, 27 (7), 2165-2173. DOI: 10.1002/jhet.5570270756. View Source
- [2] Peters, D.; Hörnfeldt, A.-B.; Gronowitz, S. Synthesis of various 5-substituted uracils. Journal of Heterocyclic Chemistry 1990, 27 (7), 2165-2173. DOI: 10.1002/jhet.5570270756. View Source
